1-Bromo-4-methoxy-2-methylhexane
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Overview
Description
1-Bromo-4-methoxy-2-methylhexane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-2-methylhexane can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the following steps:
Starting Material: Begin with 4-methoxy-2-methylhexane.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employ distillation or recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-methoxy-2-methylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile (e.g., hydroxide, cyanide) in an SN2 or SN1 reaction mechanism.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents (e.g., acetone) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) are employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-methoxy-2-methylhexanol or 4-methoxy-2-methylhexanenitrile can be formed.
Elimination Reactions: Alkenes such as 4-methoxy-2-methylhexene are typical products.
Scientific Research Applications
1-Bromo-4-methoxy-2-methylhexane finds applications in various fields of scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxy-2-methylhexane in chemical reactions involves the following steps:
Nucleophilic Attack: The bromine atom, being a good leaving group, facilitates nucleophilic attack by various nucleophiles.
Formation of Transition State: During substitution or elimination reactions, a transition state is formed where bonds are partially broken and formed.
Product Formation: The final products are formed after the transition state collapses, leading to the substitution or elimination products.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxyhexane: Lacks the methyl group at the 2-position.
1-Bromo-2-methylhexane: Does not have the methoxy group at the 4-position.
4-Methoxy-2-methylhexane: Does not contain the bromine atom.
Uniqueness
1-Bromo-4-methoxy-2-methylhexane is unique due to the presence of both a bromine atom and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H17BrO |
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Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-4-methoxy-2-methylhexane |
InChI |
InChI=1S/C8H17BrO/c1-4-8(10-3)5-7(2)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
UJECXYSDTUVMBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)CBr)OC |
Origin of Product |
United States |
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